REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[C-:10]#[N:11].[K+]>CC#N>[Cl:1][C:2]1[N:7]=[C:6]([C:10]#[N:11])[CH:5]=[C:4]([CH3:9])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 8 days
|
Duration
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8 d
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 150 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel using
|
Type
|
ADDITION
|
Details
|
a 4:1 mixture of benzene and methyl tert.butyl ether as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 24.8% | |
YIELD: CALCULATEDPERCENTYIELD | 22.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |